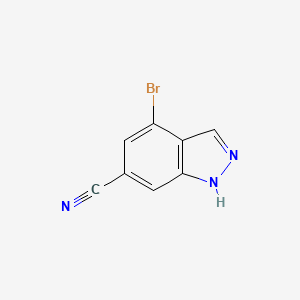

4-Bromo-1H-indazole-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

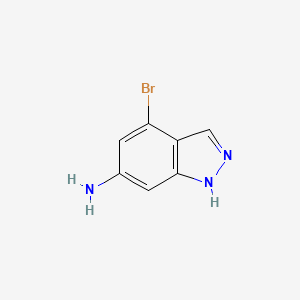

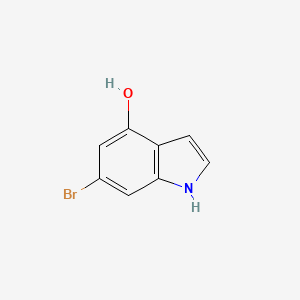

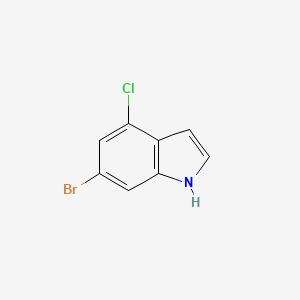

4-Bromo-1H-indazole is a derivative indazole which has a heterocyclic structure made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biologic and pharmaceutic agents . Indazole derivatives have a wide range of biological activities .

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Ma et al. developed a series of novel 4-bromo-1H-indazole derivatives aiming to identify new and safe compounds as filamentous temperature-sensitive protein Z (FtsZ) inhibitors . They performed an evaluation of their antibacterial activity and cell inhibitory activity against various phenotypes of Gram-positive and Gram-negative bacteria .Molecular Structure Analysis

The molecular formula of 4-Bromo-1H-indazole-6-carbonitrile is C8H4BrN3 . It has a molecular weight of 222.04 g/mol . The structure of the molecule is made up of a pyrazole ring and a benzene ring .Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .Physical And Chemical Properties Analysis

4-Bromo-1H-indazole-6-carbonitrile is a solid at room temperature . It has a molecular weight of 222.04 g/mol . The compound has a topological polar surface area of 52.5 Ų .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Regioselective Hydrodehalogenation : 3,5-Dibromoisothiazole-4-carbonitrile undergoes regioselective hydrodebromination to yield 3-bromoisothiazole-4-carbonitrile. This process, involving Zn or In dust and HCO2H, highlights the potential for manipulating similar compounds like 4-Bromo-1H-indazole-6-carbonitrile in synthetic chemistry (Ioannidou & Koutentis, 2011).

Biological Activity and Applications

- Inhibitory Effects on Nitric Oxide Synthases : A study on 7-substituted-indazoles, including compounds like 1H-indazole-7-carbonitrile, reveals their potency as inhibitors of nitric oxide synthases (NOS). The study suggests that compounds structurally related to 4-Bromo-1H-indazole-6-carbonitrile could have significant bioactivity, potentially influencing NOS activity (Cottyn et al., 2008).

Potential for Novel Drug Synthesis

- Synthesis of Pyrimidine and Indazole Derivatives : A study describes the synthesis of novel pyrimidine and indazole derivatives, starting from indazole regioisomers. This research suggests a pathway for creating new compounds using 4-Bromo-1H-indazole-6-carbonitrile as a starting material, potentially leading to new drug candidates (Yakaiah et al., 2008).

Corrosion Inhibition

- Corrosion Inhibition Performance : A study on pyranopyrazole derivatives, including carbonitriles, demonstrates their efficacy as corrosion inhibitors. Although not directly examining 4-Bromo-1H-indazole-6-carbonitrile, this research opens up possibilities for its application in corrosion inhibition (Yadav et al., 2016).

Safety And Hazards

Direcciones Futuras

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Therefore, they have gained considerable attention in the field of medicinal chemistry . This suggests that there is potential for future research and development in this area.

Propiedades

IUPAC Name |

4-bromo-1H-indazole-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECMIAFNEMHEPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646572 |

Source

|

| Record name | 4-Bromo-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1H-indazole-6-carbonitrile | |

CAS RN |

898746-96-8 |

Source

|

| Record name | 4-Bromo-1H-indazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898746-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

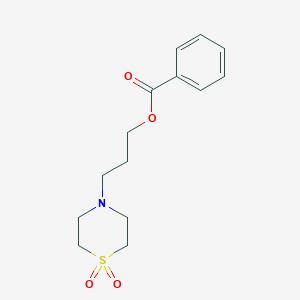

![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)